Cas no 1156525-76-6 (methyl 3-(methyl(pentan-3-yl)amino)propanoate)

methyl 3-(methyl(pentan-3-yl)amino)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(methyl(pentan-3-yl)amino)propanoate
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- インチ: 1S/C10H21NO2/c1-5-9(6-2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3
- InChIKey: BIPIORYCMGBKEB-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CCN(C)C(CC)CC
methyl 3-(methyl(pentan-3-yl)amino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM554646-100mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 95%+ | 100mg |
$364 | 2023-02-03 | |
Chemenu | CM554646-250mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 95%+ | 250mg |
$604 | 2023-02-03 | |
Chemenu | CM554646-500mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 95%+ | 500mg |
$909 | 2023-02-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110046-100mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 98% | 100mg |
¥3071.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110046-500mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 98% | 500mg |
¥8274.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110046-250mg |
Methyl 3-(methyl(pentan-3-yl)amino)propanoate |
1156525-76-6 | 98% | 250mg |
¥5492.00 | 2024-08-09 |
methyl 3-(methyl(pentan-3-yl)amino)propanoate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
methyl 3-(methyl(pentan-3-yl)amino)propanoateに関する追加情報
Methyl 3-(methyl(pentan-3-yl)amino)propanoate (CAS No. 1156525-76-6): A Comprehensive Overview
Methyl 3-(methyl(pentan-3-yl)amino)propanoate, identified by its CAS number 1156525-76-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex structure with multiple functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The detailed examination of its chemical properties, synthesis methods, and emerging research applications provides a comprehensive understanding of its relevance in modern chemical biology.
The molecular structure of methyl 3-(methyl(pentan-3-yl)amino)propanoate consists of a carboxylate ester group linked to an amine-substituted pentanoyl chain. The presence of the methyl(pentan-3-yl)amino moiety introduces a unique set of reactivity and binding characteristics, making it a valuable intermediate in the synthesis of more complex molecules. This structural complexity allows for diverse functionalization strategies, which are crucial for developing novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of peptidomimetics and non-peptide-based inhibitors due to their improved pharmacokinetic profiles and reduced immunogenicity. Methyl 3-(methyl(pentan-3-yl)amino)propanoate has been identified as a promising building block in this context. Its ability to mimic peptide motifs while avoiding the drawbacks associated with traditional peptides makes it an attractive candidate for drug discovery. Specifically, researchers have been investigating its role in developing kinase inhibitors, which are critical targets in oncology and inflammatory diseases.
The synthesis of methyl 3-(methyl(pentan-3-yl)amino)propanoate involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and esterification processes. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity. These methods align with the broader trend in synthetic chemistry towards greener and more efficient processes, reducing waste and energy consumption.
One of the most compelling aspects of methyl 3-(methyl(pentan-3-yl)amino)propanoate is its versatility in medicinal chemistry applications. Its structural features allow for selective binding to biological targets, making it a valuable scaffold for designing small-molecule drugs. For instance, studies have demonstrated its potential in inhibiting specific enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases. The compound's ability to modulate these pathways underscores its therapeutic significance.
Recent advancements in computational chemistry have further enhanced the utility of methyl 3-(methyl(pentan-3-yl)amino)propanoate. Molecular modeling studies have been conducted to predict its interactions with biological targets at the atomic level. These simulations provide critical insights into binding affinities and mechanism-of-action, facilitating the rational design of derivatives with improved pharmacological properties. Such computational approaches are becoming indispensable in modern drug discovery pipelines.
The role of methyl 3-(methyl(pentan-3-yl)amino)propanoate extends beyond pharmaceutical applications into materials science and agrochemicals. Its unique structural motifs make it a candidate for developing novel polymers with tailored properties or as an intermediate in crop protection agents. The adaptability of this compound underscores its broad utility across multiple scientific disciplines.
As research continues to evolve, the demand for specialized intermediates like methyl 3-(methyl(pentan-3-yl)amino)propanoate is expected to grow. Collaborative efforts between academia and industry are essential to drive innovation and translate laboratory findings into clinical applications. The compound's potential to address unmet medical needs makes it a cornerstone in the ongoing quest for novel therapeutics.
In conclusion, methyl 3-(methyl(pentan-3-yl)amino)propanoate (CAS No. 1156525-76-6) represents a significant advancement in chemical biology and drug development. Its complex structure, synthetic accessibility, and diverse applications position it as a key player in modern medicinal chemistry. Continued exploration of its properties and functionalities will undoubtedly lead to groundbreaking discoveries that benefit human health and industrial applications alike.
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